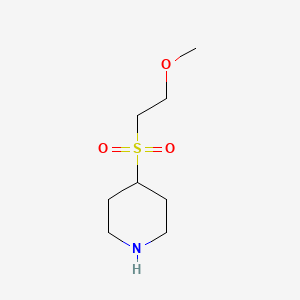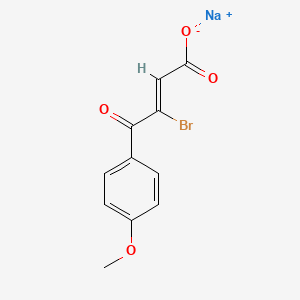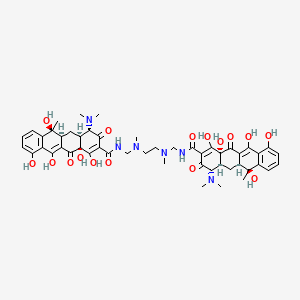
4-(2-甲氧基乙基磺酰基)哌啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methoxyethylsulfonyl)piperidine is an organic compound with the molecular formula C8H17NO3S. It is a colorless liquid with a pungent odor and is used in various applications, including the synthesis of pharmaceuticals, the production of dyes, and as a reagent in research laboratories. The compound is also known by its IUPAC name, 4-[(2-methoxyethyl)sulfonyl]piperidine .
科学研究应用
4-(2-Methoxyethylsulfonyl)piperidine has a wide range of scientific research applications:
Pharmaceutical Industry: It is used as an intermediate in the synthesis of various drugs, including anticancer, antiviral, antimicrobial, anti-inflammatory, antipsychotic, antidepressant, and analgesic agents.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Research: It serves as a reagent in organic synthesis, particularly in the formation of piperidine derivatives.
Industrial Applications: It is used in the production of dyes and other chemical products.
作用机制
Target of Action
It is known that piperidine derivatives, a class to which this compound belongs, are often involved in the inhibition of cholinesterase receptors .
Mode of Action
Piperidine derivatives are known to participate in nucleophilic aromatic substitution reactions. For instance, the benzyl-piperidine group provides good binding to the catalytic site of the AChE enzyme, interacting with Trp84, Trp279, Phe330, and Phe331 .
Biochemical Pathways
Piperidine derivatives are known to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals .
Result of Action
Action Environment
It is known that the compound should be stored in a refrigerated environment .
生化分析
Molecular Mechanism
At the molecular level, 4-(2-Methoxyethylsulfonyl)piperidine exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s methoxyethylsulfonyl group plays a crucial role in its binding affinity and specificity towards target enzymes and proteins . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins, thereby affecting cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Methoxyethylsulfonyl)piperidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under refrigerated conditions, which is essential for maintaining its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, highlighting the importance of understanding its temporal dynamics .
Dosage Effects in Animal Models
The effects of 4-(2-Methoxyethylsulfonyl)piperidine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that the compound’s dosage-dependent effects are crucial for determining its safety and efficacy in preclinical models . Understanding the threshold effects and potential toxicity at high doses is essential for developing safe and effective therapeutic applications.
Metabolic Pathways
4-(2-Methoxyethylsulfonyl)piperidine is involved in various metabolic pathways. It interacts with specific enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolic flux and its effects on metabolite levels are critical for understanding its pharmacokinetics and pharmacodynamics . These insights are essential for optimizing the compound’s use in therapeutic applications and minimizing potential side effects.
Transport and Distribution
The transport and distribution of 4-(2-Methoxyethylsulfonyl)piperidine within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments can affect its activity and function . Understanding these transport mechanisms is crucial for developing targeted delivery strategies and improving the compound’s therapeutic efficacy.
Subcellular Localization
4-(2-Methoxyethylsulfonyl)piperidine’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s biochemical interactions and its overall impact on cellular processes. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and optimizing its use in therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethylsulfonyl)piperidine typically involves the reaction of piperidine with 2-methoxyethylsulfonyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for 4-(2-Methoxyethylsulfonyl)piperidine are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .
化学反应分析
Types of Reactions
4-(2-Methoxyethylsulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The methoxyethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperidine derivatives.
相似化合物的比较
4-(2-Methoxyethylsulfonyl)piperidine can be compared with other piperidine derivatives:
Piperine: A naturally occurring alkaloid found in black pepper, known for its bioavailability-enhancing properties.
Piperidine: A simple heterocyclic amine used as a building block in organic synthesis.
4-Methylpiperidine: Used as a deprotecting reagent in peptide synthesis.
Uniqueness
4-(2-Methoxyethylsulfonyl)piperidine is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. Its versatility in various chemical reactions and applications in pharmaceutical and industrial research makes it a valuable compound.
属性
IUPAC Name |
4-(2-methoxyethylsulfonyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3S/c1-12-6-7-13(10,11)8-2-4-9-5-3-8/h8-9H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCGAIJOPPUFRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=O)(=O)C1CCNCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






